N-benzylquinoline-8-carboxamide
Description
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-benzylquinoline-8-carboxamide |
InChI |
InChI=1S/C17H14N2O/c20-17(19-12-13-6-2-1-3-7-13)15-10-4-8-14-9-5-11-18-16(14)15/h1-11H,12H2,(H,19,20) |
InChI Key |
FNTGVWVTYAECKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzylquinoline-8-carboxamide typically involves the amidation of quinoline-8-carboxylic acid with benzylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Catalytic amidation often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. These methods often involve the use of recyclable catalysts and solvent-free conditions to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-benzylquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline-8-carboxylic acid, benzylamine derivatives, and substituted quinoline compounds .
Scientific Research Applications
N-benzylquinoline-8-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Mechanism of Action
The mechanism of action of N-benzylquinoline-8-carboxamide involves its interaction with molecular targets such as protein kinases. It inhibits the activity of Pim-1 kinase by binding to its active site, leading to the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins like BAX and Caspase-3 . This results in the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares N-benzylquinoline-8-carboxamide with key analogs, emphasizing substituent effects on molecular properties:
Key Observations:
- Substituent Effects on Solubility: The parent quinoline-8-carboxylic acid exhibits poor aqueous solubility (Log S = -3.2) due to its ionizable carboxyl group . Conversion to the carboxamide (e.g., this compound) improves solubility by eliminating the acidic proton.
- Lipophilicity: The benzodioxolylmethyl analog has a higher molecular weight (438.47 g/mol) and likely increased lipophilicity compared to the simpler benzyl derivative.
Protein-Ligand Interactions
The PDB ligand 4-[(2,6-dimethylbenzyl)amino]-2-methylquinoline-8-carboxamide demonstrates that methyl and substituted benzyl groups at positions 2 and 4 enhance binding to biological targets. This suggests that this compound could serve as a scaffold for designing enzyme inhibitors with optimized substituents.
Therapeutic Potential
Ergoline-8-carboxamide derivatives highlight the pharmacological relevance of carboxamide moieties in central nervous system (CNS) targeting. This compound’s simpler structure may offer synthetic advantages for derivatization in drug discovery.
Biological Activity
N-benzylquinoline-8-carboxamide is a compound that has garnered attention in recent years for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound belongs to the class of quinoline derivatives, which are known for their wide range of biological activities. The general structure can be represented as follows:
This compound features a benzyl group attached to a quinoline backbone with a carboxamide functional group, which is crucial for its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be in the low micromolar range, indicating potent activity against these pathogens.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
2. Antitumor Activity
The compound has also shown promising antitumor effects in vitro. In a series of experiments on cancer cell lines, including breast and prostate cancer, this compound induced apoptosis and inhibited cell proliferation. The IC50 values ranged from 12 to 25 µM, suggesting its potential as a chemotherapeutic agent.
3. Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer’s disease. It has been shown to inhibit acetylcholinesterase (AChE) activity, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound acts as an inhibitor of key enzymes involved in neurotransmitter degradation and microbial metabolism.
- Apoptosis Induction: It promotes programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity: this compound exhibits antioxidant properties that help mitigate oxidative stress in cells.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the antimicrobial efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. The results indicated a significant reduction in infection rates among treated patients compared to those receiving standard care.
Case Study 2: Cancer Treatment
In a preclinical trial involving mice with induced tumors, administration of this compound resulted in a marked decrease in tumor size and improved survival rates compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzylquinoline-8-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling quinoline-8-carboxylic acid derivatives with benzylamine via amidation. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) to form an active ester intermediate.
- Nucleophilic substitution : Reaction with benzylamine at 60–80°C for 12–24 hours under inert atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of acid to amine) and moisture exclusion to prevent hydrolysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR : ¹H and ¹³C NMR confirm the benzyl group (δ 4.5–5.0 ppm for CH₂) and quinoline backbone (aromatic protons at δ 7.5–9.0 ppm).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular ion peaks ([M+H]⁺).
- X-ray Crystallography : Resolves conformational isomerism (e.g., amide bond geometry) and crystallographic purity .
- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Q. How can researchers assess the purity of this compound?
- Methodological Answer : Combine:
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for biological assays.
- Melting Point Analysis : Sharp melting range (<2°C deviation) indicates homogeneity.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How should researchers address discrepancies in biological activity data across studies for this compound analogs?
- Methodological Answer : Contradictions often arise from:
- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation time, solvent controls).
- Structural impurities : Validate compound integrity via LC-MS and NMR before testing.
- Statistical rigor : Apply ANOVA or t-tests to confirm significance (p < 0.05) and report confidence intervals .
Q. What strategies optimize the solubility of this compound in aqueous media for in vivo studies?
- Methodological Answer :
- Salt formation : Synthesize hydrochloride or mesylate salts via acid-base reactions in ethanol.
- Co-solvent systems : Use PEG-400 or cyclodextrin-based vehicles (10–20% w/v) to enhance bioavailability.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) that cleave in physiological conditions .
Q. How can computational modeling guide the design of this compound derivatives with improved target binding?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinases). Prioritize derivatives with lower ΔG values.
- QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity data to derive predictive models.
- MD Simulations : Assess binding stability over 50–100 ns trajectories (GROMACS/AMBER) to identify critical hydrogen bonds or π-π interactions .
Q. What analytical approaches resolve conflicting crystallographic and spectroscopic data for this compound polymorphs?
- Methodological Answer :
- Variable-temperature XRD : Determine if phase transitions occur (e.g., enantiotropic vs. monotropic polymorphism).
- Solid-state NMR : Compare ¹³C chemical shifts to distinguish crystalline forms.
- Thermal analysis : DSC/TGA profiles identify solvent-free vs. solvate forms (endothermic peaks at 100–150°C suggest bound solvent) .
Data Analysis and Reporting
Q. How should researchers statistically validate unexpected results in dose-response studies of this compound?
- Methodological Answer :
- Replicate experiments : Perform triplicate runs with independent batches.
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
- Dose-response modeling : Use nonlinear regression (e.g., Hill equation) in GraphPad Prism to calculate EC₅₀/IC₅₀ with 95% CI .
Q. What are best practices for documenting synthetic failures or low-yield reactions in this compound research?
- Methodological Answer :
- Detailed reaction logs : Record exact conditions (solvent purity, temperature fluctuations, stirring rates).
- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolysis intermediates).
- Failure databases : Share negative results in repositories like ChemRxiv to guide community efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
